molecular formula C18H19NO2 B11502747 2,2,5,5-Tetramethyl-4-(7-quinolylmethylene)-2,5-dihydrofuran-3-one

2,2,5,5-Tetramethyl-4-(7-quinolylmethylene)-2,5-dihydrofuran-3-one

Cat. No.: B11502747
M. Wt: 281.3 g/mol
InChI Key: KTBLHPTXJHRGOI-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2,2,5,5-TETRAMETHYL-4-[(QUINOLIN-7-YL)METHYLIDENE]OXOLAN-3-ONE is a complex organic compound that features a quinoline moiety attached to a tetramethyl-substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2,2,5,5-TETRAMETHYL-4-[(QUINOLIN-7-YL)METHYLIDENE]OXOLAN-3-ONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2,2,5,5-TETRAMETHYL-4-[(QUINOLIN-7-YL)METHYLIDENE]OXOLAN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Mechanism of Action

The mechanism by which (4Z)-2,2,5,5-TETRAMETHYL-4-[(QUINOLIN-7-YL)METHYLIDENE]OXOLAN-3-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s quinoline moiety is particularly important in these interactions, as it can form stable complexes with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-2,2,5,5-TETRAMETHYL-4-[(QUINOLIN-7-YL)METHYLIDENE]OXOLAN-3-ONE apart is its tetramethyl-substituted oxolane ring, which provides unique steric and electronic properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(4Z)-2,2,5,5-tetramethyl-4-(quinolin-7-ylmethylidene)oxolan-3-one

InChI

InChI=1S/C18H19NO2/c1-17(2)14(16(20)18(3,4)21-17)10-12-7-8-13-6-5-9-19-15(13)11-12/h5-11H,1-4H3/b14-10+

InChI Key

KTBLHPTXJHRGOI-GXDHUFHOSA-N

Isomeric SMILES

CC1(/C(=C/C2=CC3=C(C=CC=N3)C=C2)/C(=O)C(O1)(C)C)C

Canonical SMILES

CC1(C(=CC2=CC3=C(C=CC=N3)C=C2)C(=O)C(O1)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.